molecular formula C17H14O B188827 Cinnamylideneacetophenone CAS No. 614-57-3

Cinnamylideneacetophenone

Cat. No.: B188827
CAS No.: 614-57-3
M. Wt: 234.29 g/mol
InChI Key: QONKLJMPKWQQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamylideneacetophenone is an organic compound that belongs to the class of chalcones It is characterized by the presence of a conjugated system consisting of a phenyl group attached to a propenone moiety

Scientific Research Applications

Safety and Hazards

Cinnamylideneacetophenone is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamylideneacetophenone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction between cinnamaldehyde and acetophenone in the presence of a base. The reaction typically occurs under reflux conditions, and the base used can be sodium hydroxide or potassium hydroxide. The reaction proceeds as follows:

Cinnamaldehyde+AcetophenoneBaseThis compound\text{Cinnamaldehyde} + \text{Acetophenone} \xrightarrow{\text{Base}} \text{this compound} Cinnamaldehyde+AcetophenoneBase​this compound

The reaction is carried out in an ethanol or methanol solvent, and the product is obtained after purification through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using heterogeneous catalysts such as Fe3O4 magnetic nanoparticles. These catalysts enhance the reaction rate and yield while being environmentally friendly. The reaction conditions involve the use of a catalyst concentration of 10% w/w, and the reaction is typically completed within five hours, yielding approximately 36% of the product .

Chemical Reactions Analysis

Types of Reactions

Cinnamylideneacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated ketones or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Cinnamylideneacetophenone is unique due to its conjugated system and the presence of both phenyl and propenone groups. Similar compounds include:

    Cinnamaldehyde: The parent compound, known for its antimicrobial properties.

    Acetophenone: A simpler ketone that lacks the conjugated system.

    Chalcones: A broader class of compounds with similar structures but varying substituents on the aromatic rings.

This compound stands out due to its enhanced biological activity and potential for diverse applications.

Properties

IUPAC Name

1,5-diphenylpenta-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONKLJMPKWQQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301302042
Record name 1,5-Diphenyl-2,4-pentadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-57-3
Record name 1,5-Diphenyl-2,4-pentadien-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Diphenyl-2,4-pentadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamylideneacetophenone
Reactant of Route 2
Reactant of Route 2
Cinnamylideneacetophenone
Reactant of Route 3
Reactant of Route 3
Cinnamylideneacetophenone
Reactant of Route 4
Reactant of Route 4
Cinnamylideneacetophenone
Reactant of Route 5
Reactant of Route 5
Cinnamylideneacetophenone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Cinnamylideneacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.